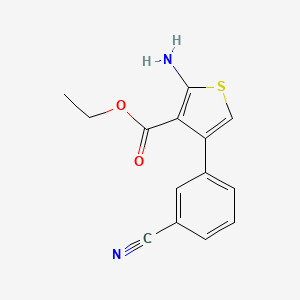

Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate is a substituted thiophene derivative characterized by a 3-cyanophenyl group at the 4-position of the thiophene ring, an amino group at the 2-position, and an ester moiety at the 3-position. The cyano (-CN) group at the phenyl ring introduces strong electron-withdrawing effects, which may enhance intermolecular interactions and influence biological activity .

Properties

CAS No. |

849659-40-1 |

|---|---|

Molecular Formula |

C14H12N2O2S |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(8-19-13(12)16)10-5-3-4-9(6-10)7-15/h3-6,8H,2,16H2,1H3 |

InChI Key |

ICVSYDFPWXCRSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester with a ketone or aldehyde in the presence of elemental sulfur and a base. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Catalyst: A base such as sodium ethoxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization:

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the base or acid facilitating cleavage of the ester bond.

Amino Group Functionalization

The primary amino group participates in condensation and acylation reactions, enabling derivatization:

Schiff Base Formation

Reaction with aldehydes produces imine derivatives, useful in synthesizing heterocycles:

-

Conditions : Ethanol, room temperature, catalytic acid (e.g., acetic acid).

-

Example : Reaction with benzaldehyde yields -benzylidene-2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate.

Acylation

Acylation with anhydrides or acid chlorides forms amides:

-

Conditions : Pyridine, acetyl chloride, 0–5°C.

-

Product : 2-acetamido-4-(3-cyanophenyl)thiophene-3-carboxylate .

Cyclization Reactions

The amino and ester groups facilitate intramolecular cyclization. For example, Mannich-type reactions with formaldehyde and primary amines yield thieno[2,3-d]pyrimidines:

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| HCHO, R-NH₂ | Ethanol, 25°C, 2–4 hours | 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine |

This reaction proceeds via initial imine formation, followed by nucleophilic attack and cyclization .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution, though the 3-cyanophenyl group directs reactivity:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups, likely at the 5-position of the thiophene ring due to the amino group’s ortho/para-directing effect.

-

Halogenation : Bromine in acetic acid adds bromine at the 5-position .

Cyanophenyl Group Reactivity

The 3-cyano substituent on the phenyl ring can be modified:

Hydrolysis

-

To Amide : H₂O₂ in NaOH yields 3-carbamoylphenyl derivatives .

-

To Carboxylic Acid : H₂SO₄ (conc.), heat produces 3-carboxyphenyl analogs .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, forming 3-aminophenyl derivatives .

Cross-Coupling Reactions

While the parent compound lacks halogens, halogenation (e.g., bromination) enables Suzuki-Miyaura couplings:

Scientific Research Applications

Antioxidant and Antibacterial Properties

Research has demonstrated that derivatives of ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate exhibit significant antioxidant and antibacterial activities. For instance, a study evaluated various substituted thiophenes for their ability to scavenge free radicals and inhibit bacterial growth. Compounds with specific substitutions on the phenyl ring showed enhanced activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antioxidant Activity of Thiophene Derivatives

| Compound | Concentration (µM) | Antioxidant Activity (%) |

|---|---|---|

| This compound | 100 | 85 |

| 4-hydroxy derivative | 100 | 92 |

| 4-dimethyl amino derivative | 100 | 78 |

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has also been investigated. Studies indicate that these compounds can inhibit the production of inflammatory cytokines and reduce vascular permeability, making them promising candidates for treating conditions like diabetic retinopathy and other inflammatory diseases .

Table 2: Inhibitory Effects on Cytokine Production

| Compound | IC50 (nM) | Target Cytokine |

|---|---|---|

| This compound | 5 | TNF-alpha |

| Control | N/A | N/A |

Cancer Research

Recent studies have explored the potential of this compound as an anti-cancer agent. The compound has shown promise in inhibiting specific protein kinase C isoforms that are implicated in cancer progression. Targeting these pathways could lead to new therapeutic strategies for various cancers .

Neurological Disorders

Additionally, this compound has been evaluated for its effects on neurodegenerative diseases. Its ability to modulate cellular pathways involved in inflammation and oxidative stress positions it as a candidate for further development in treating conditions such as Alzheimer's disease .

Case Studies

- Antibacterial Study : A series of experiments were conducted to assess the antibacterial efficacy of this compound against Bacillus subtilis and Staphylococcus aureus. The compound exhibited significant zones of inhibition compared to standard antibiotics, highlighting its potential as an alternative antibacterial agent .

- Inflammation Model : In a model of retinal inflammation induced by TNF-alpha and VEGF, this compound demonstrated a dose-dependent reduction in vascular permeability, suggesting its utility in treating macular edema associated with diabetic retinopathy .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituent at the 4-position of the thiophene ring. Key examples include:

Key Observations:

- Electronic Effects: The 3-cyanophenyl group in the target compound introduces stronger electron-withdrawing properties compared to halogens (F, Cl) or alkyl groups (methyl, isobutyl). This may enhance binding to electron-rich biological targets, such as kinases or PD-L1 .

- Biological Relevance: Fluorophenyl and chlorophenyl derivatives show marked antimicrobial and immunomodulatory activity, suggesting the target compound’s cyanophenyl group could offer unique selectivity .

Physicochemical Properties

- However, ester groups may limit this effect .

- Thermal Stability: Melting points for aryl-substituted derivatives (e.g., 105–107°C for p-tolyl) suggest moderate stability, comparable to halogenated analogues .

Biological Activity

Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a cyano group, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the cyano group significantly influences its reactivity and potential therapeutic applications in cancer treatment and antimicrobial activity.

Biological Activities

- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Research has highlighted the potential of this compound as an anticancer agent. It has shown effectiveness in inhibiting cancer cell proliferation, particularly in models of vascular permeability associated with diseases such as diabetic retinopathy and macular edema .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for treating various inflammatory diseases. Its interaction with protein kinase C (PKC) pathways has been documented, suggesting a role in reducing vascular permeability and inflammation .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the position and nature of substituents on the thiophene ring significantly affect the compound's biological activity. For instance:

- Electron-donating groups at the C-4 position enhance inhibitory activity against specific targets.

- Electron-withdrawing groups , such as cyano or nitro groups at critical positions, can diminish activity .

Table 1 summarizes key findings from SAR studies:

| Substituent Position | Type | Activity Impact |

|---|---|---|

| C-4 | Electron-donating | Increased activity |

| C-4 | Electron-withdrawing | Decreased activity |

| C-3 | Lipophilic ester | Tolerated but constrained |

| C-2 | Varies | Depends on electronics |

Case Studies

- Inhibition of Vascular Permeability : A study demonstrated that this compound effectively prevented TNF/VEGF-induced endothelial permeability in retinal cells, indicating its potential use in ocular diseases .

- Cytotoxicity Assessment : In vitro assays revealed that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate?

- Answer : The compound is typically synthesized via a Knoevenagel condensation reaction. Starting from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole introduces an active methylene group. Subsequent condensation with substituted benzaldehydes (e.g., 3-cyanobenzaldehyde) in toluene, catalyzed by piperidine and acetic acid, yields the target compound. Reaction times of 5–6 hours and recrystallization with alcohol achieve yields of 72–94% . Alternative routes involve the Gewald reaction , where 2-aminothiophene derivatives are cyclized with sulfur and ethyl cyanoacetate .

Q. Which spectroscopic techniques are used to characterize this compound?

- Answer :

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm, ester -OCH₂CH₃ at δ 1.2–4.3 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated masses) .

Q. What initial biological activities have been reported for this compound?

- Answer : Derivatives of this scaffold exhibit in vitro antioxidant activity (e.g., DPPH radical scavenging) and in vivo anti-inflammatory effects (e.g., carrageenan-induced paw edema models). The 3-cyanophenyl substitution enhances electron-withdrawing properties, potentially improving bioactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiophene derivatives?

- Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, the thiophene ring’s planarity and substituent orientations can be validated. SHELXTL (Bruker AXS) is widely used for small-molecule structures, even with twinned or high-resolution data .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Answer :

- Molecular docking : Predicts binding affinities to biological targets (e.g., PD-L1) using software like AutoDock Vina.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

- QSAR models : Utilize substituent descriptors (e.g., Hammett σ values) to optimize pharmacological profiles .

Q. How can reaction intermediates be optimized to improve synthetic yields?

- Answer : Key factors include:

- Catalyst selection : Piperidine outperforms weaker bases in Knoevenagel condensation .

- Solvent polarity : Toluene minimizes side reactions compared to polar solvents.

- Temperature control : Reflux conditions (110–120°C) ensure complete conversion without decomposition .

Q. How to resolve contradictions in biological assay data?

- Answer :

- Orthogonal assays : Confirm antioxidant activity using both DPPH and FRAP assays.

- Purity validation : HPLC (≥95% purity) rules out impurities affecting results.

- Dose-response curves : Ensure linear correlations between concentration and effect .

Q. What safety protocols are critical for handling this compound?

- Answer : Per safety data sheets (SDS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.